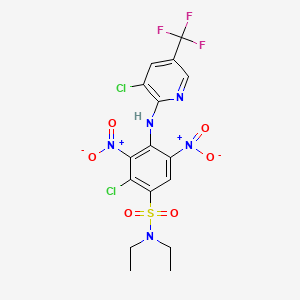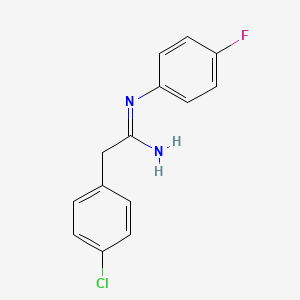
(1Z)-(4-Chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- (1Z)-1-(4-Fluorophenyl)-3-oxo-1-butenyl difluoridoborate
- 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
- 1-(4-fluorophenyl)ethanone
Comparison: Compared to similar compounds, (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
121513-79-9 |
|---|---|
Molecular Formula |
C14H12ClFN2 |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H12ClFN2/c15-11-3-1-10(2-4-11)9-14(17)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18) |
InChI Key |
FNLKLZYJIQBNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=NC2=CC=C(C=C2)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


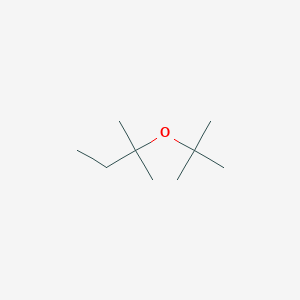
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
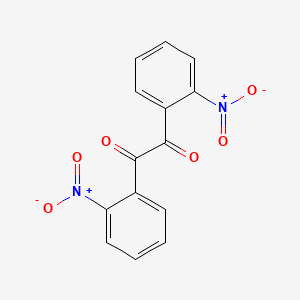
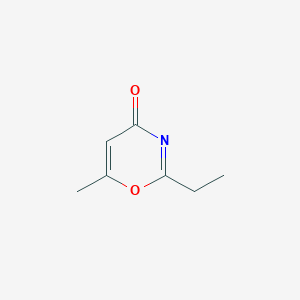
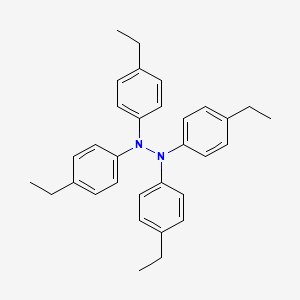
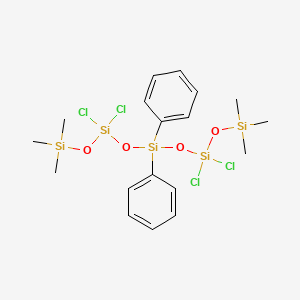
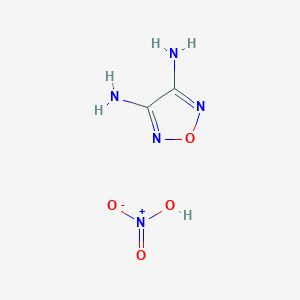
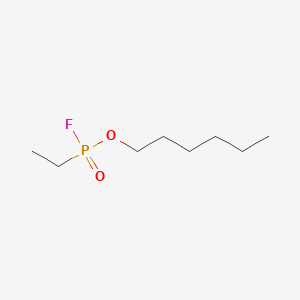
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
